N-[(5E)-5-(6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(3E)-6-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-4-HYDROXY-3-METHOXYBENZAMIDE is a complex organic compound that features a unique combination of indole, thiazolidine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3E)-6-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-4-HYDROXY-3-METHOXYBENZAMIDE typically involves multiple steps, including the formation of the indole and thiazolidine rings, followed by their coupling with the benzamide moiety. Common synthetic routes include:
Formation of Indole Derivatives: Indole derivatives can be synthesized through various methods, such as Fischer indole synthesis, Bartoli indole synthesis, and the use of palladium-catalyzed cross-coupling reactions.
Formation of Thiazolidine Derivatives: Thiazolidine rings are often synthesized via cyclization reactions involving thiourea and α-haloketones.
Coupling Reactions: The final step involves coupling the indole and thiazolidine derivatives with the benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3E)-6-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-4-HYDROXY-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, N-oxides, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-{5-[(3E)-6-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-4-HYDROXY-3-METHOXYBENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[(3E)-6-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-4-HYDROXY-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE .
- N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-4-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE .
Uniqueness
N-{5-[(3E)-6-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}-4-HYDROXY-3-METHOXYBENZAMIDE is unique due to its combination of indole, thiazolidine, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H12BrN3O5S2 |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
N-[5-(6-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C19H12BrN3O5S2/c1-28-13-6-8(2-5-12(13)24)16(25)22-23-18(27)15(30-19(23)29)14-10-4-3-9(20)7-11(10)21-17(14)26/h2-7,24,27H,1H3,(H,22,25) |
InChI Key |
DCDMGPZJPAZYFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC(=CC4=NC3=O)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.